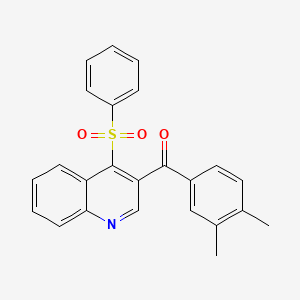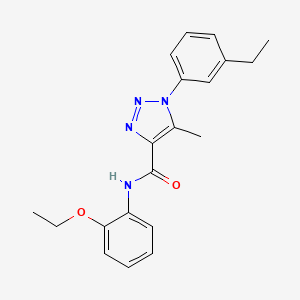![molecular formula C23H23FN2O2 B6507429 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide CAS No. 941975-69-5](/img/structure/B6507429.png)
4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide (4F-NMB) is a small molecule that has recently gained attention in the scientific community due to its potential applications in a variety of fields. It is a derivative of benzamide, a type of amide, and is composed of a benzene ring with two nitrogen atoms and two carbon atoms. 4F-NMB has been found to have a variety of interesting properties, including its ability to act as a potent inhibitor of the enzyme adenosine deaminase (ADA). This enzyme is important in the regulation of adenosine levels in the body, and its inhibition by 4F-NMB could have important implications for the treatment of certain diseases. In addition, 4F-NMB has been found to have potential applications in drug development, as a potential therapeutic agent, and in laboratory experiments.
Applications De Recherche Scientifique
4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have a variety of potential applications in scientific research. One of the most promising applications is its potential use as an inhibitor of the enzyme adenosine deaminase (ADA). ADA is an important enzyme in the regulation of adenosine levels in the body, and its inhibition by 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide could have important implications for the treatment of certain diseases. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have potential applications in drug development, as a potential therapeutic agent, and in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is not yet fully understood. However, it is believed that 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide binds to the active site of ADA and inhibits its activity. This inhibition of ADA results in the accumulation of adenosine in the body, which has a variety of physiological effects.
Biochemical and Physiological Effects
The accumulation of adenosine in the body due to the inhibition of ADA by 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the inhibition of inflammatory responses, the inhibition of apoptosis, the inhibition of angiogenesis, and the inhibition of tumor growth. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have anti-cancer effects, anti-inflammatory effects, and anti-oxidative effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is its ability to act as a potent inhibitor of ADA, which makes it useful for studying the effects of adenosine on various biochemical and physiological processes. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is relatively easy to synthesize, making it a convenient and cost-effective reagent for laboratory experiments.
However, there are also some limitations to the use of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide in laboratory experiments. One of the main limitations is that the mechanism of action of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is not yet fully understood, which makes it difficult to predict the effects of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide on various biochemical and physiological processes. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is a relatively new reagent, and its effects on various biochemical and physiological processes are not yet fully understood.
Orientations Futures
There are a number of potential future directions for the use of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide in scientific research. One of the most promising directions is the development of more effective inhibitors of ADA. In addition, further research into the mechanism of action of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide could lead to the development of more effective therapeutic agents for the treatment of various diseases. Finally, further research into the biochemical and physiological effects of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide could lead to the development of more effective laboratory reagents for use in various experiments.
Méthodes De Synthèse
4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-N-benzylmorpholine with 1-naphthylacetonitrile in the presence of a base, such as sodium hydroxide. This reaction yields 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide in a high yield. Other methods for the synthesis of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide include the use of Grignard reagents and the reaction of 4-fluoro-N-benzylmorpholine with 1-naphthylacetonitrile in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-19-10-8-18(9-11-19)23(27)25-16-22(26-12-14-28-15-13-26)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWIIUSJNPGNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)



![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)
![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)

![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)
![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)
![2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507408.png)
![ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate](/img/structure/B6507409.png)
![N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6507419.png)
![4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6507426.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6507428.png)